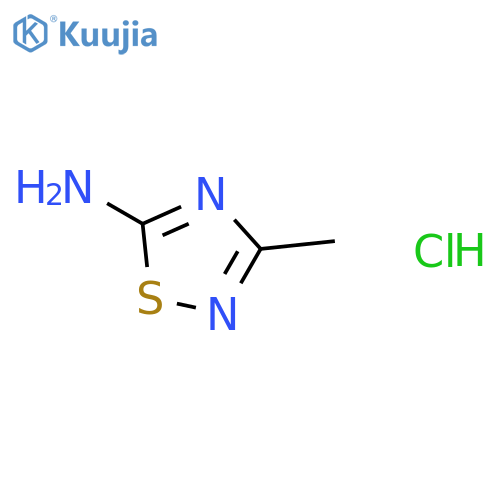Cas no 1211503-80-8 (3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride)

1211503-80-8 structure
商品名:3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride
3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride
- AK-89895
- ANW-67168
- CTK8C1752
- KB-236514
- AKOS016006519
- DTXSID40743545
- 3-METHYL-1,2,4-THIADIAZOL-5-AMINE HCL
- 1211503-80-8
- 3-Methyl-1,2,4-thiadiazol-5-amine--hydrogen chloride (1/1)
- DB-331407
- 3-Methyl-1,2,4-thiadiazol-5-aminehydrochloride
- 3-methyl-1,2,4-thiadiazol-5-amine;hydrochloride
- AS-41368
-
- MDL: MFCD15204110
- インチ: InChI=1S/C3H5N3S.ClH/c1-2-5-3(4)7-6-2;/h1H3,(H2,4,5,6);1H
- InChIKey: GFGNCNSKFSGGCA-UHFFFAOYSA-N
- ほほえんだ: CC1=NC(=N)SN1.Cl
計算された属性
- せいみつぶんしりょう: 150.9970961g/mol
- どういたいしつりょう: 150.9970961g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 67.2
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80Ų
3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059007398-500g |
3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride |
1211503-80-8 | 95% | 500g |
$1640.16 | 2023-09-04 | |
| Chemenu | CM182830-100g |
3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride |
1211503-80-8 | 95% | 100g |
$287 | 2023-02-18 | |
| TRC | M075675-2500mg |
3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride |
1211503-80-8 | 2500mg |
$ 265.00 | 2022-06-04 | ||
| TRC | M075675-500mg |
3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride |
1211503-80-8 | 500mg |
$ 85.00 | 2022-06-04 | ||
| Alichem | A059007398-1000g |
3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride |
1211503-80-8 | 95% | 1000g |
$2706.80 | 2023-09-04 | |
| TRC | M075675-1000mg |
3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride |
1211503-80-8 | 1g |
$ 135.00 | 2022-06-04 | ||
| Alichem | A059007398-100g |
3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride |
1211503-80-8 | 95% | 100g |
$430.14 | 2023-09-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760608-100g |
3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride |
1211503-80-8 | 98% | 100g |
¥2761.00 | 2024-08-09 |
3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride 関連文献
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
1211503-80-8 (3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride) 関連製品
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
